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molecular formula C8H15ClN2O B2523990 1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis CAS No. 2126144-11-2

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis

Cat. No. B2523990
M. Wt: 190.67
InChI Key: MDIPTUCBYZWLLE-KVZVIFLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946203B2

Procedure details

The title product LL is prepared from hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester according to the procedure described for the synthesis of Intermediate P.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([N:8]1[CH2:15][CH:14]2[CH:10]([CH2:11][NH:12][CH2:13]2)[CH2:9]1)=O)(C)(C)C.[ClH:16].[C@H:17]12C[C@H](NC1)CN2C(N)=O>>[ClH:16].[CH2:9]1[CH:10]2[CH2:11][NH:12][CH2:13][CH:14]2[CH2:15][N:8]1[C:6](=[O:5])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CNCC2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[C@@H]12N(C[C@@H](NC1)C2)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1N(CC2C1CNC2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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